N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
Description
N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a synthetic small molecule featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6 and an acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a butan-2-yl group, an aliphatic substituent distinct from aromatic or heterocyclic groups in related analogs.
Properties
IUPAC Name |
N-butan-2-yl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-3-12(2)18-16(21)9-14-11-22-17-19-15(10-20(14)17)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCJCPSSARCFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves the condensation of 2-aminothiazole with an appropriate aldehyde to form the imidazo[2,1-b][1,3]thiazole core. This is followed by acylation with butan-2-yl acetamide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can exhibit different biological activities .
Scientific Research Applications
Anti-Cancer Properties
One of the most significant applications of N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is its potential as an anti-cancer agent. Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole moieties exhibit inhibitory effects on cellular proliferation. For instance, studies have demonstrated that similar compounds can modulate the activity of mitotic kinesins, which are crucial for cell division and are often overexpressed in cancer cells .
Case Study:
In a study published in 2018, researchers synthesized a series of imidazo-thiazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The findings revealed that specific derivatives showed significant inhibition of cancer cell growth, suggesting the potential for further development into therapeutic agents .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, compounds with similar structures have been reported to inhibit protein kinases and phosphodiesterases, which play roles in signaling pathways associated with cancer and inflammatory diseases .
Data Table: Enzyme Inhibition Studies
| Compound Structure | Target Enzyme | Inhibition Percentage | Reference |
|---|---|---|---|
| Imidazo-thiazole | Protein Kinase | 75% | |
| Imidazo-thiazole | Phosphodiesterase | 65% |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazo-thiazole core followed by functionalization at the nitrogen atom. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .
Synthesis Overview:
- Formation of Imidazo-Thiazole Core: Utilizing appropriate precursors and reagents under controlled conditions.
- Functionalization: Introducing butan-2-yl and acetamide groups through nucleophilic substitution reactions.
- Purification: Employing chromatographic techniques to isolate the desired compound.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cytotoxic Activity
- Compound 5l (4-chlorophenyl-imidazothiazole + methoxybenzylpiperazinyl-pyridine): Exhibits potent cytotoxicity against MDA-MB-231 (IC₅₀ = 1.4 µM) and VEGFR2 inhibition (5.72% at 20 µM) .
- Compound 5a (morpholinopyridinyl): Moderate activity (IC₅₀ = 22.6 µM against HepG2), highlighting the importance of substituent bulk and electronic properties .
- N-(2-Nitrophenyl)acetamide (6b) : Lower activity due to excessive electron withdrawal, reducing membrane permeability .
Hypothesis for Target Compound: The butan-2-yl group’s electron-donating nature may reduce kinase-binding affinity compared to chlorophenyl or morpholinopyridinyl analogs. However, its aliphatic chain could enhance metabolic stability and bioavailability, balancing potency and pharmacokinetics.
Physicochemical Properties
| Property | Target Compound (Butan-2-yl) | 5l (Piperazinyl-Methoxybenzyl) | 5e (Fluoropyridinyl) |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~4.1 | ~2.8 |
| Solubility | Moderate (aliphatic chain) | Low (bulky aromatic) | Moderate (halogenated) |
| Metabolic Stability | High (stable C-C bonds) | Moderate (oxidizable piperazine) | Low (dehalogenation) |
Key Observations :
- Bulky substituents (e.g., 5l) improve target engagement but reduce solubility .
Biological Activity
N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound features an imidazo-thiazole core substituted with a butan-2-yl group and an acetamide moiety. The imidazo[2,1-b][1,3]thiazole scaffold is known for its diverse biological activities, making this compound a subject of interest for further investigation.
Antiproliferative Properties
Research has shown that derivatives of phenylimidazo-thiazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated IC50 values in the submicromolar range against human cervical carcinoma (HeLa) and murine leukemia cells (L1210) . The structural modifications in the imidazo-thiazole framework can enhance their cytotoxic effects.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.5 |
| Compound B | L1210 | 0.8 |
| This compound | TBD |
Antimicrobial Activity
The thiazole ring system is recognized for its antimicrobial properties. Compounds containing this scaffold have shown effectiveness against various bacterial strains. For example, derivatives have exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria . This suggests that this compound may also possess antimicrobial properties.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | Micrococcus luteus | 1.95 |
| Compound D | Bacillus spp. | 3.91 |
| This compound | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features. Studies indicate that the presence of hydrophobic groups enhances the compound's ability to penetrate cellular membranes and interact with biological targets . Modifications at specific positions on the thiazole or imidazole rings can significantly alter potency and selectivity.
Study on Anticancer Activity
In a study conducted by Romagnoli et al., a series of imidazo-thiazole derivatives were evaluated for their anticancer potential. The results indicated that certain substitutions led to enhanced activity against multiple cancer cell lines, with some compounds showing GI50 values as low as 1.4 µM across the NCI-60 cell panel . This highlights the importance of structural optimization in developing effective anticancer agents.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives demonstrated that modifications in the side chains could lead to improved efficacy against resistant bacterial strains . This underscores the potential application of this compound in treating infections caused by multidrug-resistant organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
